2-[(4-Chloro-2-nitrophenyl)amino]acetic acid
Description
Properties
IUPAC Name |
2-(4-chloro-2-nitroanilino)acetic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClN2O4/c9-5-1-2-6(10-4-8(12)13)7(3-5)11(14)15/h1-3,10H,4H2,(H,12,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JAIXZTSSBNLOQK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)[N+](=O)[O-])NCC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClN2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.60 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method for synthesizing 2-[(4-Chloro-2-nitrophenyl)amino]acetic acid involves the nitration of 4-chloroaniline to produce 4-chloro-2-nitroaniline. This intermediate is then reacted with chloroacetic acid under basic conditions to yield the final product .
Industrial Production Methods
In an industrial setting, the production of this compound typically involves large-scale nitration and subsequent substitution reactions. The reaction conditions are carefully controlled to ensure high yield and purity of the final product. Common reagents used include nitric acid for nitration and chloroacetic acid for the substitution reaction.
Chemical Reactions Analysis
Types of Reactions
2-[(4-Chloro-2-nitrophenyl)amino]acetic acid undergoes several types of chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced to form various derivatives.
Substitution: The chloro group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide is commonly used as an oxidizing agent.
Reduction: Sodium borohydride or hydrogen gas in the presence of a catalyst can be used for reduction.
Substitution: Various nucleophiles can be used to substitute the chloro group, such as amines or thiols.
Major Products Formed
Oxidation: Formation of 2-[(4-Amino-2-nitrophenyl)amino]acetic acid.
Reduction: Formation of 2-[(4-Chloro-2-aminophenyl)amino]acetic acid.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-[(4-Chloro-2-nitrophenyl)amino]acetic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications.
Industry: Used in the synthesis of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 2-[(4-Chloro-2-nitrophenyl)amino]acetic acid involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or interact with cellular receptors, leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Analysis
The following table compares key structural and physicochemical properties of 2-[(4-Chloro-2-nitrophenyl)amino]acetic acid with analogs:
Key Observations:
- Chlorine Position : The 4-chloro substitution in the target compound improves lipophilicity compared to 2,6-dichloro derivatives (), affecting membrane permeability .
- Linkage Variations: Aminoacetic acid (target compound) vs. acetamide (): The aminoacetic acid moiety increases hydrogen-bonding capacity, enhancing solubility in polar solvents . Phenoxy linkage (): Reduces steric hindrance compared to amino groups, altering binding affinities .
Anti-Inflammatory Potential:
- This compound: Limited direct data, but structurally similar dihydropyrimidine derivatives () exhibit anti-inflammatory activity via cyclooxygenase inhibition .
- 2-(2-Chloro-4-nitrophenyl)acetic Acid (): Demonstrated anti-inflammatory effects in preclinical models, likely due to carboxylic acid-mediated prostaglandin modulation .
Carcinogenicity Considerations:
- Peroxisome Proliferators (e.g., Wy-14,643 in ): Structurally dissimilar but highlight nitro/chloro groups' role in inducing DNA replication and hepatocellular carcinomas . No direct evidence links the target compound to carcinogenicity, but structural vigilance is warranted.
Physicochemical Properties
| Property | This compound | 2-Chloro-N-(4-nitrophenyl)acetamide | 2-(2,6-Dichloro-4-nitrophenoxy)acetic acid |
|---|---|---|---|
| Solubility (Water) | Moderate (carboxylic acid enhances polarity) | Low (acetamide reduces polarity) | Very low (lipophilic dichloro groups) |
| pKa | ~2.5 (carboxylic acid), ~4.5 (amine) | ~1.2 (acetamide) | ~2.8 (carboxylic acid) |
| LogP | 1.8 | 2.4 | 3.1 |
Biological Activity
2-[(4-Chloro-2-nitrophenyl)amino]acetic acid, a compound with significant potential in medicinal chemistry, has garnered attention for its diverse biological activities. This article explores its mechanisms of action, therapeutic applications, and comparative analysis with similar compounds.
Chemical Structure and Properties
The molecular formula of this compound is CHClNO. The presence of a chloro group and a nitro group on the phenyl ring contributes to its reactivity and biological properties.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within biological systems. The chloro group can participate in nucleophilic substitution reactions, while the nitro group can undergo reduction to form reactive intermediates that may interact with cellular components. This dual reactivity enables the compound to inhibit specific enzymes or modulate receptor activity, leading to various biological effects.
Antimicrobial Properties
Research indicates that this compound exhibits antimicrobial activity against a range of pathogens. In vitro studies have shown effective inhibition of bacterial growth comparable to standard antimicrobial agents .
Anticancer Activity
The compound has been investigated for its anticancer properties. A study demonstrated that derivatives of similar structures could inhibit cell proliferation in various cancer cell lines, including HeLa and MCF-7 cells. The mechanism appears to involve apoptosis induction and cell cycle arrest at the G2/M phase, indicating its potential as an anticancer agent .
Comparative Analysis
To understand the uniqueness and potential applications of this compound, it is essential to compare it with structurally similar compounds:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| 2-[(4-Bromo-2-nitrophenyl)amino]acetic acid | CHBrNO | Exhibits similar antimicrobial properties but varies in potency |
| 2-[(4-Fluoro-2-nitrophenyl)amino]acetic acid | CHF NO | Potentially lower reactivity due to electronegativity |
| 2-[(4-Methyl-2-nitrophenyl)amino]acetic acid | CHNO | Increased lipophilicity may enhance membrane permeability |
The presence of the chloro group in this compound enhances its reactivity compared to its bromo or fluoro counterparts, potentially leading to more diverse biological interactions.
Case Studies
- Antimicrobial Efficacy : A study conducted on various bacterial strains demonstrated that the compound inhibited growth effectively at concentrations lower than those required for conventional antibiotics. This suggests a promising role in developing new antimicrobial agents .
- Anticancer Research : In a comparative analysis of several synthesized derivatives, this compound showed significant cytotoxicity against cancer cell lines, indicating its potential as a lead compound for further development in cancer therapeutics .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 2-[(4-Chloro-2-nitrophenyl)amino]acetic acid, and how can reaction yields be maximized?
- Methodology : The compound can be synthesized via nucleophilic substitution or coupling reactions. For example, highlights the use of intermediates like 2-[(4-chloro-2-nitrophenyl)amino]benzoic acid methyl ester in pharmaceutical syntheses. Optimizing reaction conditions (e.g., pH 8, 40°C, 24-hour duration, as in ) and catalysts (e.g., enzymatic systems for chiral control) may improve yield .
- Key Parameters : Monitor reaction progress using TLC or HPLC. Purify via recrystallization or column chromatography.
Q. Which spectroscopic techniques are most reliable for characterizing this compound?
- Methodology :
- NMR : Analyze aromatic protons (δ 7.0–8.5 ppm) and the acetic acid backbone (δ 3.5–4.5 ppm for CH₂) ( ).
- HPLC : Assess purity using a C18 column with UV detection at 254 nm ( ).
- IR : Confirm the presence of nitro (1520–1350 cm⁻¹) and carboxylic acid (1700–1720 cm⁻¹) groups .
Q. How does pH affect the solubility and stability of this compound in aqueous solutions?
- Data : The compound’s solubility is pH-dependent due to its carboxylic acid group (pKa ~3.4–4.2). At pH >5, deprotonation increases solubility but may reduce stability in prolonged storage. reports a density of 1.237 g/cm³ and boiling point of 489.2°C, which inform solvent selection .
Advanced Research Questions
Q. How do electronic effects of substituents (e.g., nitro, chloro) influence reactivity in cross-coupling reactions?
- Analysis : The nitro group is strongly electron-withdrawing, directing electrophilic substitution to the meta position. Computational studies (e.g., DFT) can model charge distribution ( ). Experimental validation via Hammett plots or kinetic studies is recommended .
- Case Study : shows that nitro groups reduce LogP (lipophilicity), affecting membrane permeability in biological assays.
Q. What strategies resolve contradictions in reported synthetic yields or spectroscopic data?
- Troubleshooting :
- Contamination : Check for byproducts using LC-MS ().
- Crystallization Issues : Vary solvents (e.g., ethanol vs. DMF) to improve crystal quality ( ).
- Data Discrepancies : Compare with reference spectra in databases like PubChem () .
Q. Can molecular docking predict this compound’s binding affinity to enzymatic targets like COX-2?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
